Tert-butyl N-(8-bromooctyl)carbamate

Catalog No.
S727886
CAS No.
142356-35-2
M.F
C13H26BrNO2
M. Wt
308.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(8-bromooctyl)carbamate

PROTAC design often fails due to suboptimal linker length or unprotected amines leading to self-alkylation. Boc-8-bromooctylamine (CAS 142356-35-2) provides a precise C8 spacer with orthogonal protection:

  • Orthogonal reactivity: Boc-protected amine prevents side reactions, enabling selective sequential conjugation.
  • Defined lipophilic spacer: Ensures optimal spatial distance for ternary complex stabilization, critical for degradation efficiency.
  • Reliable supply: Standardized high-purity lot ensures reproducibility in multi-step synthesis.

CAS Number

142356-35-2

Product Name

Tert-butyl N-(8-bromooctyl)carbamate

IUPAC Name

tert-butyl N-(8-bromooctyl)carbamate

Molecular Formula

C13H26BrNO2

Molecular Weight

308.25 g/mol

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)

InChI Key

XBDSVMQPKSQVMH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr

Synonyms

tert-butyl N-(8-bromooctyl)carbamate, N-Boc-8-bromooctylamine, 8-bromo-N-Boc-octylamine, tert-butyl (8-bromooctyl)carbamate, 8-bromooctylcarbamic acid tert-butyl ester, N-(tert-butoxycarbonyl)-8-bromooctylamine

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Tert-butyl N-(8-bromooctyl)carbamate is a heterobifunctional linker molecule used as a foundational building block in multi-step chemical synthesis. It provides an eight-carbon, saturated alkyl spacer equipped with two distinct reactive sites: a terminal bromide for nucleophilic substitution reactions and a primary amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective, sequential reactions, making it a standard component for constructing complex molecules where precise control over spacer length and connectivity is required, particularly in the fields of targeted protein degradation and bioconjugation.

Procurement Fit

Physical State Solid at ambient temperature supports precise weighing for parallel PROTAC synthesis
Linker Design C8 alkyl spacer provides balanced reach for ternary complex formation and cellular permeability
Orthogonal Conjugation Boc-protected amine enables mild acidic deprotection for sequential conjugation strategies

Substituting this compound with near analogs can lead to critical failures in synthesis and final application performance. Using an unprotected linker like 8-bromooctylamine invites uncontrolled side reactions, such as self-alkylation, complicating purification and lowering yields. Altering the alkyl chain length (e.g., using C6 or C12 linkers) directly changes the spatial orientation and distance between conjugated moieties, which can abolish the biological activity of molecules like PROTACs that rely on a specific distance for ternary complex formation. Furthermore, replacing the lipophilic alkyl chain with a hydrophilic polyethylene glycol (PEG) linker significantly alters the final compound's physicochemical properties, trading improved membrane permeability for aqueous solubility, a critical consideration in drug development.

Substitution Risk

Target (C8)
C6 Homolog
C10 Homolog
Physical State
Solid (low-melting)
Liquid
Density
~1.15 g/cm³
~1.19 g/cm³
~1.11 g/cm³
Linker Character
Mid-length, balanced flexibility and logP
Shorter, less flexible
Longer, higher logP risk

Precursor Suitability: Enables Systematic Linker Length Optimization for PROTAC Efficacy

The efficacy of PROTACs is highly dependent on the linker length connecting the two ligand heads. In the development of PROTACs targeting Tank-binding kinase 1 (TBK1), linkers with fewer than 12 atoms failed to induce protein degradation. In contrast, linkers between 12 and 29 atoms, constructed from building blocks like N-Boc protected bromoalkanes, successfully induced submicromolar degradation. The 8-carbon chain of this compound (which contributes 8 atoms to the linker length) serves as a key intermediate-length building block, allowing researchers to systematically synthesize a library of PROTACs to identify the optimal spacer length required to form a productive ternary complex.

Evidence DimensionProtein Degradation Efficacy
Target Compound DataServes as a standard building block for constructing linkers in the 12-29 atom effective range.
Comparator Or BaselinePROTACs with linkers <12 atoms: No TBK1 degradation observed.
Quantified DifferenceQualitative threshold: Efficacy is only achieved above a minimum linker length.
ConditionsTBK1-targeting PROTACs in a cellular assay.

This compound is essential for structure-activity relationship (SAR) studies where finding the precise linker length is the primary determinant of a PROTAC's success or failure.

Physical State
Head-to-head
Solid (mp 28–30 °C)
vs. Liquid (C6 homolog)
Supports precise weighing and storage stability
Requires validation in automated synthesis platforms

Processability: Orthogonal Boc Protection Enables Reliable, Sequential Synthesis

The Boc protecting group is central to this reagent's utility, providing a robust and orthogonal handle for multi-step synthesis. It remains stable under the basic or nucleophilic conditions typically used for reacting the terminal bromide. Following alkylation, the Boc group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in CH2Cl2) to unmask the primary amine for subsequent reactions, such as amide coupling. This acid-labile nature contrasts with Cbz groups (requiring hydrogenolysis) or Fmoc groups (requiring basic conditions), providing a distinct and highly reliable process window that avoids side reactions with other functional groups in the molecule.

Evidence DimensionDeprotection Condition
Target Compound DataBoc Group: Mild acid (e.g., TFA).
Comparator Or BaselineCbz Group: Hydrogenolysis (Pd/C, H2). Fmoc Group: Piperidine base.
Quantified DifferenceQualitative difference in required reagents and reaction orthogonality.
ConditionsStandard synthetic organic chemistry.

This enables a predictable and high-yielding synthetic sequence, reducing purification challenges and making it a reliable choice for complex molecule assembly.

Density
Predicted
1.147 ± 0.06 g/cm³
Informs volumetric liquid handling accuracy
Predicted value; experimental confirmation advised

Formulation Compatibility: Lipophilic Alkyl Chain Improves Membrane Permeability Over PEG Linkers

For PROTACs and other bioconjugates intended for intracellular targets, membrane permeability is a critical pharmacokinetic parameter. Compared to hydrophilic polyethylene glycol (PEG) linkers, saturated alkyl linkers like the octyl chain in this compound reduce the molecule's topological polar surface area and remove hydrogen bond acceptors. Comparative studies have demonstrated that, at matched lipophilicity, alkyl-linked degraders outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA). This improved permeability can correlate to higher unbound concentrations in plasma and better tissue distribution, making this building block a strategic choice when optimizing for systemic exposure and bioavailability.

Evidence DimensionMembrane Permeability
Target Compound DataAlkyl linkers (lipophilic) generally exhibit higher passive diffusion.
Comparator Or BaselinePEG linkers (hydrophilic) generally exhibit lower passive diffusion.
Quantified DifferenceAlkyl-linked degraders show improved performance in PAMPA assays over PEGylated analogues.
ConditionsParallel artificial membrane permeability assay (PAMPA).

Procuring this alkyl linker is a strategic decision to enhance the drug-like properties and potential bioavailability of the final therapeutic compound.

Ternary Complex Fit
Class-level
C8 provides intermediate reach, flexibility and logP vs. shorter/longer chains
Balanced starting point for linker SAR exploration
Class-level inference; no direct C8 head-to-head study

Systematic Synthesis of PROTAC Libraries for SAR Studies

This compound is a primary choice for constructing libraries of PROTACs where the linker length is varied systematically. Its defined eight-carbon length and reliable reaction chemistry at both ends allow researchers to efficiently produce a series of related degraders to identify the optimal spatial separation between the target protein and the E3 ligase, a critical step in discovering a potent drug candidate.

Development of Bioconjugates with Enhanced Membrane Permeability

When developing conjugates that must cross cell membranes to reach an intracellular target, this compound provides a lipophilic spacer. Its use in place of more polar PEG-based linkers is a deliberate strategy to improve passive diffusion and the overall pharmacokinetic profile of the final molecule, which is particularly relevant for oral or CNS-targeted therapeutics.

Controlled Functionalization of Surfaces and Nanomaterials

The orthogonal reactivity of this linker makes it suitable for surface modification. The bromide can be used to anchor the linker to a substrate, after which the Boc group is removed to expose a primary amine on the surface, ready for conjugation to proteins, peptides, or other molecules, creating a well-defined functionalized surface with a specific spacer arm length.

Application Fit

Application
Selection Property
Validation Focus
PROTAC Library Synthesis
Solid state for reproducible solid dispensing
Verify weighing accuracy in parallel synthesis workflows
Automated High-Throughput Assembly
Predicted density for volumetric accuracy
Confirm stock solution dispensing in DMSO/DMF
Comparative Linker SAR Studies
Mid-chain alkyl spacer as reference point
Evaluate linker length impact on degradation efficiency

XLogP3

4.2

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